molecular formula C12H11Cl2N B6350371 4'-Chloro-1,1'-biphenyl-2-amine hydrochloride CAS No. 824414-14-4

4'-Chloro-1,1'-biphenyl-2-amine hydrochloride

Cat. No. B6350371
CAS RN: 824414-14-4
M. Wt: 240.12 g/mol
InChI Key: XTPNZZLTBCGHRQ-UHFFFAOYSA-N
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Description

4’-Chloro-1,1’-biphenyl-2-amine hydrochloride is a chemical compound used as a reagent in the synthesis of Boscalid . Boscalid is a fungicide that belongs to the class of carboxamides .


Synthesis Analysis

The synthesis of 4’-Chloro-1,1’-biphenyl-2-amine hydrochloride involves several steps. The compound was synthesized and characterized through a combination of analytical methods . The two phenyl groups are non-coplanar, with a dihedral angle of 52.9 ° .


Molecular Structure Analysis

The molecular structure of 4’-Chloro-1,1’-biphenyl-2-amine hydrochloride can be represented by the formula C12H10ClN . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4’-Chloro-1,1’-biphenyl-2-amine hydrochloride is used as a reagent in the synthesis of Boscalid . Boscalid acts by inhibiting spore germination and germ tube elongation, and is also effective on all other stages of fungal development .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Chloro-1,1’-biphenyl-2-amine hydrochloride include a molecular weight of 188.653 . The compound is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis of Fungicides

4’-Chloro-biphenyl-2-ylamine is used as a reagent in the synthesis of Boscalid . Boscalid is a fungicide that belongs to the class of carboxamides. It acts by inhibiting spore germination and germ tube elongation, and is also effective on all other stages of fungal development .

Preparation of Fluorescent Dyes

This compound can be used as a raw material for the synthesis of fluorescent dyes. These dyes are used for marking biomolecules or in the preparation of luminescent materials in the field of material science .

3. Polymer and High Molecular Material Synthesis 4’-Chloro-biphenyl-2-ylamine is often used in the synthesis of polymers and high molecular materials. It helps in improving the properties of these materials .

Organic Chemistry Reactions

As an aromatic amine compound, 4’-Chloro-biphenyl-2-ylamine exhibits electrophilic properties. It can participate in amino substitution reactions and aromatic electrophilic substitution reactions .

Intermediate in Pharmaceutical Manufacturing

Due to its chemical properties, 4’-Chloro-biphenyl-2-ylamine can serve as an intermediate in the manufacturing of various pharmaceutical compounds .

Research and Development

In the field of research and development, this compound is often used in the study of new chemical reactions, the development of new synthetic methods, and the exploration of its potential applications .

Mechanism of Action

Target of Action

It is used as a reagent in the synthesis of boscalid , a fungicide that acts by inhibiting spore germination and germ tube elongation .

Mode of Action

As a reagent in the synthesis of boscalid , it may contribute to the fungicidal properties of the resulting compound.

Biochemical Pathways

Boscalid, a compound synthesized using this reagent, inhibits spore germination and germ tube elongation , suggesting that it may affect fungal growth and development pathways.

properties

IUPAC Name

2-(4-chlorophenyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN.ClH/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14;/h1-8H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPNZZLTBCGHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-biphenyl-2-ylamine hydrochloride

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